molecular formula C9H9NO3 B1402663 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid CAS No. 1260664-03-6

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

Cat. No.: B1402663
CAS No.: 1260664-03-6
M. Wt: 179.17 g/mol
InChI Key: AECRHVMMLYHHTH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been studied for its interaction with metabotropic glutamate receptor 2 (mGluR2), where it acts as a negative allosteric modulator . This interaction affects the receptor’s function, which is crucial in the context of neurological disorders such as schizophrenia and depression.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with mGluR2 in HEK 293 cells has been shown to modulate calcium mobilization, which is a critical aspect of cellular signaling . Additionally, this compound can affect gene expression related to the receptor’s activity, thereby influencing various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric site of mGluR2, leading to inhibition of the receptor’s activity . This inhibition is achieved through changes in the receptor’s conformation, which subsequently affects downstream signaling pathways. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, the compound’s activity was monitored over time to assess its stability and potential degradation products . These studies are crucial for understanding the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that at lower doses, the compound can effectively modulate mGluR2 activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects the compound’s localization and accumulation in target tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux in a solvent such as dioxane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and catalyst is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-ol
  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-amine

Comparison: Compared to these similar compounds, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRHVMMLYHHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208254
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-03-6
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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